1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
CAS No.: 1021286-86-1
Cat. No.: VC3357613
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021286-86-1 |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H18N4O/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3 |
| Standard InChI Key | DJYZSNKLDXAWIV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NOC(=N1)CN2CCNCC2 |
| Canonical SMILES | CC(C)C1=NOC(=N1)CN2CCNCC2 |
Introduction
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that combines a piperazine ring with a 1,2,4-oxadiazole moiety. This unique structural combination imparts both hydrophobic and polar characteristics, potentially influencing its solubility and biological activity. Despite the lack of specific information on this exact compound in the provided sources, related compounds and similar structures suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis and Potential Applications
The synthesis of compounds with similar structures often involves multi-step reactions, including the formation of the oxadiazole ring and subsequent attachment to the piperazine moiety. These compounds are of interest in medicinal chemistry due to their potential biological activities, such as antimicrobial or antipsychotic effects, as seen in related oxadiazole derivatives .
Potential Biological Activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume